N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitrophenyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrophenyl compound with benzoyl chloride in the presence of a base.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the amine group of piperidine reacts with the carbonyl group of the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, amidation, and nucleophilic substitution reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-aminophenyl derivative.
Substitution: Alkylated piperidine derivatives.
Hydrolysis: Benzoic acid and piperidine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer reactions, while the piperidine ring might enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide: Similar structure with a nitro group at the 4-position.
N-(3-nitrophenyl)-2-(morpholine-1-carbonyl)benzamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide is unique due to the specific positioning of the nitro group and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-(piperidine-1-carbonyl)benzamide |
InChI |
InChI=1S/C19H19N3O4/c23-18(20-14-7-6-8-15(13-14)22(25)26)16-9-2-3-10-17(16)19(24)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12H2,(H,20,23) |
InChI Key |
OQWBUBXBQGMYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.